Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester

Description

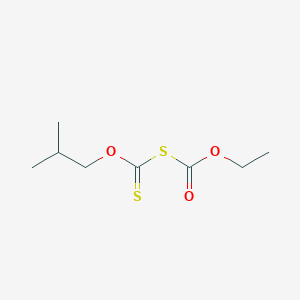

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester (CAS 67969-80-6) is a sulfur-containing organic compound characterized by its dithiocarbonate ester structure. The molecule features an ethyl group at the 1-position and a 2-methylpropyl (isopropyl) group at the 3-position, with dual thiocarbonate (-SC(O)O-) and thiolocarbonate (-OC(S)S-) linkages. Its molecular formula is C₇H₁₂O₃S₂, with a molecular weight of 208.30 g/mol . Key physicochemical properties include a boiling point of 248.2°C at 760 mmHg, density of 1.202 g/cm³, and a flash point of 103.9°C, indicative of moderate flammability .

Properties

CAS No. |

65573-06-0 |

|---|---|

Molecular Formula |

C8H14O3S2 |

Molecular Weight |

222.3 g/mol |

IUPAC Name |

ethyl 2-methylpropoxycarbothioylsulfanylformate |

InChI |

InChI=1S/C8H14O3S2/c1-4-10-7(9)13-8(12)11-5-6(2)3/h6H,4-5H2,1-3H3 |

InChI Key |

BKXGELUBLYVYQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)SC(=S)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of thiodicarbonic acid esters, including the 1-ethyl 3-(2-methylpropyl) ester, predominantly involves the esterification of thiodicarbonic acid with appropriate alcohols. The process typically follows nucleophilic acyl substitution mechanisms where the hydroxyl groups of the acid react with alcohols under controlled conditions to form ester linkages.

Esterification Reaction

- Reactants : Thiodicarbonic acid and alcohols (ethanol and 2-methylpropanol for the respective ester groups).

- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to enhance the reaction rate.

- Solvents : The reaction can be conducted in inert solvents like toluene or under solvent-free conditions depending on the scale and purity requirements.

- Conditions : Elevated temperatures (typically 60–120 °C) and reduced pressure or azeotropic removal of water to drive the equilibrium toward ester formation.

The reaction scheme can be summarized as:

$$

\text{Thiodicarbonic acid} + \text{Ethanol} + \text{2-methylpropanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{Thiodicarbonic acid 1-ethyl 3-(2-methylpropyl) ester} + \text{H}_2\text{O}

$$

Mechanistic Insights

The esterification proceeds via protonation of the carbonyl oxygen in thiodicarbonic acid, increasing electrophilicity of the carbonyl carbon. The alcohol nucleophile attacks this carbon, followed by proton transfers and elimination of water to form the ester bond. The presence of sulfur atoms adjacent to the carbonyl groups influences the electronic environment, potentially affecting reaction kinetics and selectivity.

Alternative Synthetic Routes

While direct esterification is the most common, alternative methods include:

- Transesterification: Using other thiodicarbonic acid esters as starting materials and exchanging the ester groups with the desired alcohols under catalysis.

- Use of Acid Chlorides: Conversion of thiodicarbonic acid to the corresponding acid chloride intermediates, which then react with alcohols to form esters with higher yields and milder conditions.

Process Optimization Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 60–120 °C | Higher temperatures increase reaction rate but may cause decomposition |

| Catalyst Type | Sulfuric acid, p-Toluenesulfonic acid | Enhances protonation and rate of esterification |

| Solvent | Toluene, solvent-free | Solvent choice affects reaction kinetics and ease of water removal |

| Reaction Time | 4–12 hours | Sufficient time needed for equilibrium to favor ester formation |

| Water Removal | Azeotropic distillation or vacuum | Drives equilibrium towards ester product |

Analytical and Purification Techniques

- Monitoring : Reaction progress is typically monitored by infrared spectroscopy (IR) to observe disappearance of acid O–H stretch and appearance of ester C=O stretch.

- Purification : The crude product is purified by vacuum distillation or recrystallization depending on physical properties.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Esterification | Reaction of thiodicarbonic acid with ethanol and 2-methylpropanol under acid catalysis | Simple, straightforward | Requires water removal to shift equilibrium |

| Transesterification | Exchange of ester groups from other thiodicarbonic esters | Can use milder conditions | Requires availability of starting esters |

| Acid Chloride Route | Conversion to acid chlorides followed by alcohol reaction | Higher yields, faster reaction | Requires handling of corrosive reagents |

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic media (e.g., HCl/H₂O), the ester undergoes hydrolysis to regenerate thiodicarbonic acid and the corresponding alcohols:

-

Protonation of the ester carbonyl.

-

Nucleophilic attack by water.

-

Proton transfer to the alkoxy group.

-

Elimination of 1-ethyl alcohol and 2-methylpropanol.

Example :

Base-Promoted Hydrolysis (Saponification)

In basic conditions (e.g., NaOH), hydrolysis produces a carboxylate salt:

-

Nucleophilic attack by hydroxide on the carbonyl carbon.

-

Elimination of alkoxide ions.

Key Data :

-

Optimal Conditions : 1M NaOH, 60°C, 2 hours.

-

Byproducts : Ethanol and 2-methylpropanol.

Nucleophilic Substitution Reactions

The sulfur atoms and carbonyl groups enable reactivity with nucleophiles:

-

Ammonolysis : Reaction with NH₃ yields thiodicarbonic acid diamide.

-

Grignard Reagents : Attack at the carbonyl carbon forms secondary alcohols.

Mechanistic Steps :

-

Coordination of the nucleophile to the electrophilic carbonyl.

-

Formation of a tetrahedral intermediate.

Oxidation-Reduction Reactions

-

Oxidation : Treating with KMnO₄/H₂SO₄ cleaves the thioether bond, forming sulfonic acids.

-

Reduction : LiAlH₄ reduces the ester to a diol, breaking both carbonyl groups.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, H⁺ | 2 Sulfonic acid derivatives |

| Reduction | LiAlH₄, ether | 1,2-Ethanediol + thiol derivatives |

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 150°C, releasing SO₂ and CO₂.

-

Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO).

-

Moisture Sensitivity : Hydrolyzes slowly in humid environments.

Scientific Research Applications

Chemical Properties and Structure

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)) is characterized by its unique thioester structure, which consists of two carboxylic acid groups linked by a sulfur atom. The presence of the ethyl and 2-methylpropyl groups enhances its solubility and reactivity, making it suitable for various chemical processes.

Pharmaceutical Applications

Thiodicarbonic acid derivatives are increasingly being investigated for their potential in drug development. The ester form of thiodicarbonic acid can serve as:

- Pharmaceutical Intermediates : Due to its ability to undergo various chemical transformations, it can be utilized in synthesizing complex drug molecules. The modification of thioesters has been shown to facilitate the synthesis of bioactive compounds .

- Prodrugs : The ester can act as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients through improved solubility and permeability.

Material Science

The compound has applications in materials science, particularly in the development of:

- Polymers : Thiodicarbonic acid esters can be used as monomers in polymer synthesis. They exhibit properties that allow for the creation of polymers with desirable mechanical and thermal characteristics .

- Coatings and Adhesives : The reactivity of thiodicarbonic acid allows it to be incorporated into coatings and adhesives, providing enhanced adhesion properties and resistance to environmental factors.

Agrochemicals

In agrochemical formulations, thiodicarbonic acid derivatives are being explored for their potential use as:

- Pesticides : Research indicates that modifications to thiodicarbonic acid can lead to compounds with insecticidal properties, making them candidates for developing safer agricultural chemicals .

- Fertilizers : The compound's ability to release nutrients slowly makes it suitable for use in controlled-release fertilizer formulations.

Biochemical Applications

Thiodicarbonic acid is also being studied for its biochemical applications:

- Enzyme Inhibitors : Some derivatives have shown potential as enzyme inhibitors, which could be useful in treating diseases where enzyme activity plays a critical role .

- Antioxidants : The sulfur-containing structure may contribute to antioxidant properties, offering protective effects against oxidative stress in biological systems.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug intermediates | Enhanced synthesis of bioactive compounds |

| Prodrugs | Improved bioavailability | |

| Material Science | Polymer synthesis | Desirable mechanical and thermal properties |

| Coatings/adhesives | Enhanced adhesion and environmental resistance | |

| Agrochemicals | Pesticides | Potential insecticidal properties |

| Fertilizers | Controlled nutrient release | |

| Biochemical Applications | Enzyme inhibitors | Treatment for enzyme-related diseases |

| Antioxidants | Protection against oxidative stress |

Case Studies

-

Pharmaceutical Development :

A study demonstrated the synthesis of novel thiodicarbonic acid derivatives that exhibited significant activity against specific cancer cell lines, highlighting their potential as anticancer agents . -

Agricultural Chemistry :

Research on modified thiodicarbonic acids showed promising results in controlling pest populations while minimizing environmental impact, indicating their viability as eco-friendly pesticides . -

Material Innovations :

Investigations into the use of thiodicarbonic acid in polymer formulations revealed improved durability and resistance to degradation under various conditions, suggesting its applicability in high-performance materials .

Mechanism of Action

The mechanism of action of thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key structural differences :

- Branching : The iso-propyl group in the target compound introduces steric hindrance compared to linear alkyl chains in diethyl or di-iso-butyl analogs.

- Chain length : Di-iso-butyl derivatives (C₁₀H₁₈O₃S₂) exhibit higher hydrophobicity (cLogP ≈ 4.1 estimated) than the target compound (cLogP 2.34) .

Physicochemical Properties

Observations :

- Boiling point : The target compound’s higher boiling point compared to diethyl ester aligns with its larger molecular weight and branched structure.

- Hydrophobicity : The di-iso-butyl ester’s longer alkyl chains significantly increase lipophilicity, impacting solubility and bioavailability.

Regulatory Status

Research Findings and Data Gaps

- Synthesis : The target compound was first synthesized in 1930 via alcoholysis of thiophosgene derivatives .

- Stability: Limited thermal stability above 250°C, with decomposition yielding COS and alkyl sulfides.

- Toxicity: No acute toxicity data available; structural analogs suggest moderate dermal irritation (similar to dithiocarbamates).

- Data gaps : Recent studies (post-1986) are scarce, highlighting the need for updated toxicological and environmental impact assessments.

Biological Activity

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester, also known as ethyl thiodicarbonate, is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Structure

- Molecular Formula : C₈H₁₄O₄S

- Molecular Weight : 206.26 g/mol

- CAS Number : 65573-05-9

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 463.45 K |

| Refractive Index | 1.469 |

Thiodicarbonic acid esters exhibit various biological activities primarily through their interaction with cellular pathways. The compound has been studied for its potential effects on:

- Antioxidant Activity : Thiodicarbonic acids may act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and detoxification.

Case Studies and Research Findings

- Antioxidant Properties :

- Enzyme Interaction :

-

Toxicological Assessments :

- Toxicological evaluations have shown that while thiodicarbonic acid esters possess beneficial biological activities, they also exhibit toxicity at higher concentrations. The European Chemicals Agency (ECHA) has classified these compounds based on their toxicological profiles, emphasizing the need for careful dosage considerations in therapeutic applications .

- Ecotoxicological Studies :

Q & A

Q. Solutions :

Derivatization : Convert hydroxyls to TMS ethers using BSTFA, enabling GC-MS analysis. Confirm derivatization efficiency via ¹H NMR (disappearance of -OH signals) .

Dual Detection : Pair HPLC with evaporative light scattering (ELS) or charged aerosol detection (CAD) for non-UV-active thioesters.

Post-Column Modification : Add dithiothreitol (DTT) to reduce thioesters to thiols, detectable via fluorescent probes (e.g., monobromobimane) .

Advanced: What are the optimal conditions for studying enzymatic interactions with this ester, particularly in hydrolytic pathways?

Answer:

Enzyme Selection : Use esterases (e.g., pig liver esterase) or thioesterases (e.g., E. coli TesA) in buffered solutions (pH 7.4, 37°C).

Kinetic Assays : Monitor hydrolysis via:

- Fluorimetry : Couple released thiodicarbonic acid to a fluorescent probe (e.g., o-phthaldialdehyde).

- TLC : Track substrate depletion using silica plates and iodine staining.

Inhibition Studies : Pre-treat enzymes with serine hydrolase inhibitors (e.g., PMSF) to confirm catalytic mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.